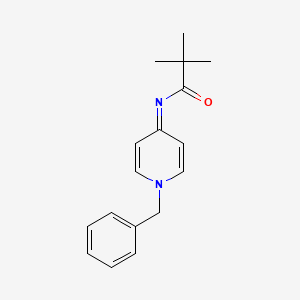

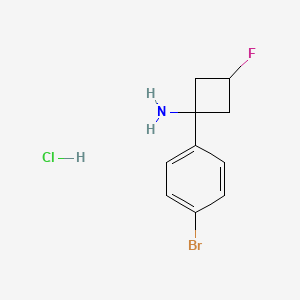

N-(1-benzylpyridin-4(1H)-ylidene)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

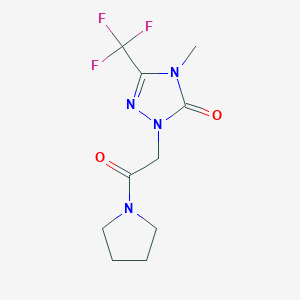

The compound seems to be a derivative of 1-benzylpyridin-4(1H)-one , which is a heterocyclic compound with a pyridine ring. Heterocyclic compounds are widely used in research and drug development due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods. For example, NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Pyrazole derivatives, for example, can undergo various reactions such as cycloaddition, condensation, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through various experimental methods .Scientific Research Applications

Synthesis and Characterization

N-(1-benzylpyridin-4(1H)-ylidene)pivalamide is part of a broader category of compounds explored for their unique chemical properties and potential applications in scientific research. One relevant study discusses the synthesis, characterization, and photochemical properties of amidate-bridged diplatinum(II) entities, highlighting the role of such compounds in understanding metal-mediated photochemical processes (Hirahara, Masaoka, & Sakai, 2011). This research underscores the importance of these compounds in the development of photoactive materials with potential applications ranging from photovoltaics to light-emitting devices.

Pharmacological Potential

Although the explicit mention of N-(1-benzylpyridin-4(1H)-ylidene)pivalamide is limited, related benzamide derivatives have been extensively studied for their pharmacological potential. For instance, a study on the synthesis, in vitro pharmacologic characterization, and preclinical evaluation of radioiodinated benzamide derivatives for imaging breast cancer reveals the significance of benzamide derivatives in diagnostic medicine (John et al., 1999). This highlights the potential use of specific benzamide compounds in the detection and management of cancer.

Material Science and Catalysis

The creation and study of heterometallic coordination polymers from benzamide derivatives showcase the adaptability of these compounds in material science, particularly in the formation of structures with unique topologies, sorption, and catalytic properties (Sotnik et al., 2015). Such research elucidates the potential of benzamide derivatives in catalysis and the development of new materials with specific chemical and physical properties.

Antimicrobial and Antiproliferative Agents

Research into the antimicrobial and antiproliferative activities of benzamide derivatives underscores the therapeutic potential of these compounds. Studies have demonstrated that certain benzamide derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, indicating their utility in antimicrobial photodynamic therapy (Frei et al., 2014). Additionally, the exploration of benzamide derivatives as potential anti-proliferative agents against cancer cells further highlights their importance in the development of novel therapeutic agents.

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as imidazole and 1,4-dihydropyridine derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some imidazole derivatives have been shown to inhibit the growth of bacteria .

Biochemical Pathways

For instance, some imidazole derivatives have been shown to exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Result of Action

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1-benzylpyridin-4-ylidene)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-17(2,3)16(20)18-15-9-11-19(12-10-15)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPYAPPQNVFNCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N=C1C=CN(C=C1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpyridin-4(1H)-ylidene)pivalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2874861.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2874863.png)

![2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate](/img/structure/B2874865.png)

![2-cyano-3-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2874876.png)